molecular formula C16H23NO4 B175591 (R)-4-(Boc-amino)-5-phenylpentanoic acid CAS No. 195867-20-0

(R)-4-(Boc-amino)-5-phenylpentanoic acid

Cat. No.: B175591
CAS No.: 195867-20-0
M. Wt: 293.36 g/mol
InChI Key: VPUKBWPBMROHJH-CYBMUJFWSA-N
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Description

®-4-(Boc-amino)-5-phenylpentanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly significant in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Boc-amino)-5-phenylpentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected compounds like ®-4-(Boc-amino)-5-phenylpentanoic acid often involves continuous flow reactors. These reactors enhance efficiency and productivity by allowing for continuous processing and easier separation of products .

Mechanism of Action

The mechanism of action of ®-4-(Boc-amino)-5-phenylpentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in undesired reactions. Upon deprotection, the free amine can then participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-(Boc-amino)-5-phenylpentanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl carbocation formed during deprotection is highly stable, making the deprotection process efficient and straightforward .

Properties

IUPAC Name

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUKBWPBMROHJH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373178
Record name (4R)-4-[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195867-20-0
Record name (4R)-4-[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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